1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
1-(6-Ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a 6-ethylbenzothiazole moiety, a furan-2-carbonyl group, a p-tolyl (4-methylphenyl) group, and a hydroxyl group at position 2. This structure combines aromatic, electron-withdrawing, and lipophilic substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-3-15-8-11-17-19(13-15)32-25(26-17)27-21(16-9-6-14(2)7-10-16)20(23(29)24(27)30)22(28)18-5-4-12-31-18/h4-13,21,29H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEPMNBLTRWJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the type iii secretion system (t3ss) in gram-negative bacteria. T3SS is a protein appendage and is considered as having essential virulence factors in most Gram-negative bacteria.
Mode of Action
Similar compounds have been found to inhibit the promoter activity of the hpa1 gene significantly. This inhibition attenuates hypersensitive response (HR) without affecting bacterial growth.
Biochemical Pathways
Similar compounds have been found to reduce the mrna levels of some representative genes (hrp/hrc genes) up to different extents. These genes are part of the T3SS pathway in Gram-negative bacteria.
Biological Activity
The compound 1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one , also known as compound X , has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H20N2O4S
- Molecular Weight : 444.51 g/mol
- IUPAC Name : 1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
The structure features a benzothiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties. The presence of the furan and pyrrole rings further enhances its potential pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds containing benzothiazole and pyrrole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research suggests that the benzothiazole moiety contributes to its effectiveness by disrupting bacterial cell wall synthesis and function .
Anti-inflammatory Effects
Compounds with similar structural features have been reported to exhibit anti-inflammatory properties. A study highlighted that thiazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting that compound X may also possess similar effects .
The biological activities of compound X can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The furan and hydroxyl groups may interact with key enzymes involved in cancer cell metabolism.
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest at the G1/S phase, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Study 1: Anticancer Activity in Hepatocellular Carcinoma (HCC)
In a recent study, compound X was tested against HCC cell lines. Results showed a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases .
Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
A series of experiments evaluated the antimicrobial efficacy of compound X against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, with the compound demonstrating bactericidal activity at higher concentrations .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Pyrrol-2-one Derivatives
Key Observations:
- Electronic Effects: The furan-2-carbonyl group (electron-withdrawing) contrasts with thiophene-2-carbonyl (electron-rich) in F3226-1198, which may alter binding interactions in enzymatic targets .
- Hydrogen Bonding: The 3-hydroxy group in all analogs enables tautomerism and intramolecular hydrogen bonding, stabilizing enol forms and influencing solubility .
Table 2: Activity Comparison of Pyrrol-2-one Derivatives
Key Findings:
- Antimicrobial Activity: Benzo[d]imidazole-containing analogs (e.g., compounds 5a–h) show moderate activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound’s benzothiazole and furan groups may confer similar properties .
- Enzymatic Inhibition: The thiophene-substituted F3226-1198 exhibits potent matriptase inhibition, implying that the target compound’s furan-2-carbonyl group could modulate analogous enzymatic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
